![molecular formula C16H25NO B185157 Butanamide, N-[2,6-bis(1-methylethyl)phenyl]- CAS No. 113416-63-0](/img/structure/B185157.png)

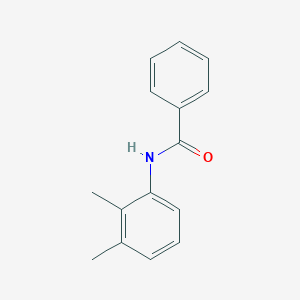

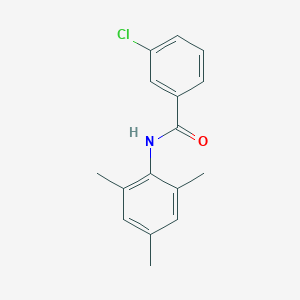

Butanamide, N-[2,6-bis(1-methylethyl)phenyl]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

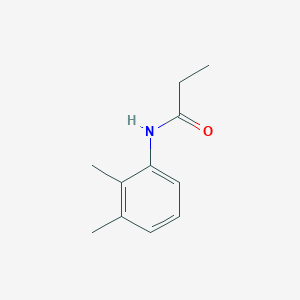

Butanamide, N-[2,6-bis(1-methylethyl)phenyl]-, also known as ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to relieve pain, reduce inflammation, and lower fever. It belongs to the propionic acid class of NSAIDs and is available over-the-counter in many countries. The chemical formula of ibuprofen is C13H18O2, and its molecular weight is 206.28 g/mol.

Mecanismo De Acción

Ibuprofen works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. Ibuprofen inhibits both COX-1 and COX-2, but it has a higher affinity for COX-2, which is the isoform that is primarily responsible for inflammation. By inhibiting COX, Butanamide, N-[2,6-bis(1-methylethyl)phenyl]- reduces the production of prostaglandins, which leads to a reduction in pain, inflammation, and fever.

Biochemical and Physiological Effects:

In addition to its effects on prostaglandin production, Butanamide, N-[2,6-bis(1-methylethyl)phenyl]- has been shown to have a number of other biochemical and physiological effects. For example, Butanamide, N-[2,6-bis(1-methylethyl)phenyl]- has been shown to inhibit platelet aggregation, which can reduce the risk of blood clots. It has also been shown to have antioxidant properties, which can help to protect cells from oxidative damage. In addition, Butanamide, N-[2,6-bis(1-methylethyl)phenyl]- has been shown to have effects on the immune system, including the modulation of cytokine production and the inhibition of T-cell activation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of Butanamide, N-[2,6-bis(1-methylethyl)phenyl]- for use in lab experiments is its availability and affordability. Ibuprofen is widely available and relatively inexpensive, which makes it a convenient choice for researchers who need to use large quantities of the drug. In addition, Butanamide, N-[2,6-bis(1-methylethyl)phenyl]- has a well-established safety profile, which makes it a low-risk choice for use in lab experiments. However, there are also some limitations to the use of Butanamide, N-[2,6-bis(1-methylethyl)phenyl]- in lab experiments. For example, Butanamide, N-[2,6-bis(1-methylethyl)phenyl]- can have off-target effects on other enzymes and pathways, which can complicate the interpretation of experimental results. In addition, the effects of Butanamide, N-[2,6-bis(1-methylethyl)phenyl]- can vary depending on the dose, route of administration, and timing of administration, which can make it difficult to control for these variables in lab experiments.

Direcciones Futuras

There are many potential future directions for research on Butanamide, N-[2,6-bis(1-methylethyl)phenyl]-. One area of interest is the development of new formulations of Butanamide, N-[2,6-bis(1-methylethyl)phenyl]- that can improve its efficacy and safety. For example, researchers are exploring the use of prodrugs of Butanamide, N-[2,6-bis(1-methylethyl)phenyl]-, which can improve its solubility and bioavailability. Another area of interest is the development of new NSAIDs that have improved selectivity for COX-2, which could reduce the risk of side effects associated with nonselective NSAIDs like Butanamide, N-[2,6-bis(1-methylethyl)phenyl]-. Finally, researchers are exploring the potential of Butanamide, N-[2,6-bis(1-methylethyl)phenyl]- and other NSAIDs for use in the prevention and treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Métodos De Síntesis

The synthesis of Butanamide, N-[2,6-bis(1-methylethyl)phenyl]- can be achieved through a multistep process that involves the conversion of a starting material into an intermediate, which is then converted into the final product. One of the most common methods for synthesizing Butanamide, N-[2,6-bis(1-methylethyl)phenyl]- is the Friedel-Crafts acylation reaction, which involves the reaction of isobutylbenzene with acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting intermediate is then hydrolyzed to form Butanamide, N-[2,6-bis(1-methylethyl)phenyl]-.

Aplicaciones Científicas De Investigación

Ibuprofen has been extensively studied for its therapeutic effects on a variety of conditions, including pain, inflammation, and fever. It has also been investigated for its potential use in the treatment of other conditions, such as Alzheimer's disease, Parkinson's disease, and cancer. In addition, Butanamide, N-[2,6-bis(1-methylethyl)phenyl]- has been studied for its effects on various physiological systems, including the cardiovascular, respiratory, and gastrointestinal systems.

Propiedades

Número CAS |

113416-63-0 |

|---|---|

Fórmula molecular |

C16H25NO |

Peso molecular |

247.38 g/mol |

Nombre IUPAC |

N-[2,6-di(propan-2-yl)phenyl]butanamide |

InChI |

InChI=1S/C16H25NO/c1-6-8-15(18)17-16-13(11(2)3)9-7-10-14(16)12(4)5/h7,9-12H,6,8H2,1-5H3,(H,17,18) |

Clave InChI |

BKKXEJMGPWEENV-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=C(C=CC=C1C(C)C)C(C)C |

SMILES canónico |

CCCC(=O)NC1=C(C=CC=C1C(C)C)C(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

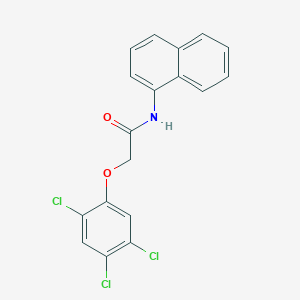

![Methyl 2-[(2-methyl-1-oxobutyl)amino]benzoate](/img/structure/B185090.png)